Acetic anhydride-1,1'-13C2

Description

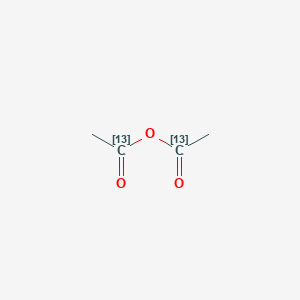

Structure

3D Structure

Properties

IUPAC Name |

acetyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O3/c1-3(5)7-4(2)6/h1-2H3/i3+1,4+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFDIJRYMOXRFFG-CQDYUVAPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[13C](=O)O[13C](=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

104.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90980-78-2 | |

| Record name | Acetic anhydride-1,1'-13C2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Role of Acetic Anhydride-1,1'-13C2 in Modern Scientific Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling is a powerful and indispensable technique in contemporary scientific research, enabling the tracing and quantification of molecules in complex biological and chemical systems. Among the diverse array of labeling reagents, Acetic anhydride-1,1'-13C2 stands out as a versatile and widely used tool. This isotopically enriched compound, where the two carbonyl carbons are replaced with the heavy isotope of carbon (¹³C), serves as a precise tracer in a multitude of applications, ranging from the elucidation of metabolic pathways to the quantification of drug metabolism. This technical guide provides an in-depth exploration of the core applications of this compound, complete with experimental protocols, quantitative data, and visual representations of key workflows and pathways.

Core Applications of this compound

The utility of this compound stems from its ability to introduce a stable isotopic label into a wide variety of molecules through acetylation reactions. This labeling allows researchers to distinguish the labeled molecules from their unlabeled counterparts using analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. The primary applications can be broadly categorized as follows:

-

Metabolic Pathway Analysis: By introducing ¹³C-labeled acetyl groups into metabolic precursors, researchers can trace the flow of these carbon atoms through intricate metabolic networks. This is particularly crucial in the field of metabolic flux analysis, where the distribution of isotopes in downstream metabolites provides quantitative insights into the activity of various pathways.

-

Pharmacokinetic and Drug Metabolism Studies: The synthesis of drugs and drug candidates with ¹³C labels allows for precise tracking of their absorption, distribution, metabolism, and excretion (ADME) in biological systems. This is essential for understanding the fate of a drug in the body and identifying its metabolic products.

-

Mechanistic Studies in Organic Chemistry: The isotopic label serves as a powerful probe for elucidating the mechanisms of chemical reactions. By tracking the position of the ¹³C atoms in the products of a reaction, chemists can gain a deeper understanding of bond-forming and bond-breaking processes.

-

Quantitative Proteomics: While less common than other reagents, acetic anhydride can be used to label primary amines in proteins and peptides, enabling quantitative comparisons of protein abundance between different samples.

Synthesis of ¹³C-Labeled Compounds: The Aspirin Example

A classic application of this compound is in the synthesis of isotopically labeled acetylsalicylic acid (aspirin). This serves as a straightforward example of how the ¹³C-acetyl group is incorporated into a target molecule.

Experimental Protocol: Synthesis of [¹³C₂]-Acetylsalicylic Acid

This protocol is adapted from standard laboratory procedures for the synthesis of aspirin.

Materials:

-

Salicylic acid

-

This compound

-

Anhydrous sodium acetate (catalyst)

-

Deuterated chloroform (CDCl₃) for NMR analysis

-

Distilled water

-

Ethanol

Procedure:

-

To a 50 mL Erlenmeyer flask, add 1.00 g of salicylic acid, 2 mL of this compound, and 0.20 g of anhydrous sodium acetate.

-

Heat the flask in a water bath with stirring for 15 minutes, or until all solids have dissolved.[1]

-

Remove the flask from the heat and cautiously add 11 mL of distilled water to hydrolyze any unreacted acetic anhydride.

-

Cool the flask in an ice bath for 20 minutes to facilitate the crystallization of the product.[1]

-

Collect the crude [¹³C₂]-acetylsalicylic acid crystals by vacuum filtration, washing with cold distilled water.[1]

-

For purification, dissolve the crude product in a minimal amount of hot ethanol, followed by the addition of 10 mL of warm distilled water.

-

Allow the solution to cool to room temperature, then place it in an ice bath to promote recrystallization.

-

Collect the purified crystals by vacuum filtration and dry them thoroughly.

Data Presentation: Analysis of Synthesized [¹³C₂]-Aspirin

The success of the synthesis and the purity of the product can be assessed using ¹H-NMR spectroscopy. The presence of the acetyl group and the aromatic protons, along with the absence of impurities from the starting materials, confirms the formation of the desired product.

| Compound | Key ¹H-NMR Signals (ppm in CDCl₃) | Notes |

| Crude [¹³C₂]-Aspirin | Signals for the methyl group of the O-acetyl group, splitting patterns of the aromatic protons, and a broad signal for the hydroxyl group. | May show residual peaks from acetic acid.[1] |

| Recrystallized [¹³C₂]-Aspirin | Analogous NMR signals to the crude product for the desired compound. | The absence of acetic acid signals indicates higher purity.[1] |

Metabolic Flux Analysis: Tracing the Path of Carbon

A more complex and powerful application of this compound is in the field of ¹³C metabolic flux analysis (¹³C-MFA). In this technique, a ¹³C-labeled substrate, often derived from a precursor synthesized using ¹³C-acetic anhydride, is introduced to cells or an organism. The distribution of the ¹³C label in various intracellular metabolites is then measured, typically by MS or NMR. This data is used in conjunction with a metabolic network model to calculate the rates (fluxes) of metabolic reactions.

Experimental Workflow: ¹³C Metabolic Flux Analysis

The general workflow for a ¹³C-MFA experiment is as follows:

-

Selection and Synthesis of a ¹³C-Labeled Tracer: A suitable tracer, such as ¹³C-labeled glucose or acetate, is chosen based on the metabolic pathways of interest. This compound can be used to synthesize these tracers.

-

Isotopic Labeling Experiment: The tracer is introduced to the biological system (e.g., cell culture) and allowed to be metabolized.

-

Metabolite Extraction and Analysis: Metabolites are extracted from the cells and analyzed by MS or NMR to determine the isotopic labeling patterns.

-

Metabolic Flux Calculation: The experimental labeling data is used as an input for a computational model of the metabolic network to estimate the intracellular fluxes.

Signaling Pathways and Logical Relationships

While this compound is a tool for tracing metabolic pathways rather than a component of them, we can visualize the logical flow of information in a typical study that utilizes this reagent. The following diagram illustrates the relationship between the experimental steps and the data interpretation in a study aimed at understanding a metabolic pathway.

Conclusion

This compound is a cornerstone reagent in the field of stable isotope labeling. Its ability to efficiently introduce a ¹³C-acetyl group into a diverse range of molecules provides researchers with a powerful tool to unravel the complexities of biological and chemical systems. From elucidating the intricate web of metabolic pathways to defining the metabolic fate of novel drug candidates, the applications of this compound continue to expand, driving innovation and discovery across the scientific landscape. The methodologies and workflows presented in this guide offer a framework for harnessing the potential of this versatile labeling agent in cutting-edge research.

References

Synthesis and Purification of Acetic Anhydride-1,1'-13C2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the synthesis and purification of Acetic Anhydride-1,1'-13C2, a crucial reagent for isotopic labeling in scientific research. The inclusion of two 13C atoms at the carbonyl positions allows for precise tracking and quantification of molecules in various applications, including metabolic research, pharmacokinetic studies, and polymer chemistry.[1] This document outlines the primary synthesis methodologies, detailed experimental protocols, and purification techniques, supplemented with quantitative data and visual workflows.

Overview of Synthesis and Applications

This compound is a stable isotopologue of acetic anhydride, valued for its role as a precursor in the synthesis of other 13C-labeled compounds.[2] Its application in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) provides enhanced sensitivity and resolution for metabolite profiling and tracking metabolic pathways.[1] The introduction of the 13C isotope at the carbonyl positions offers a distinct advantage in analytical and biomedical research by enabling the precise elucidation of reaction mechanisms and the fate of molecules in biological systems.[1]

Synthesis Methodologies

The preparation of this compound can be achieved through several synthetic routes. The most common and direct method involves the reaction of a 13C-labeled acetyl halide with a 13C-labeled acetate salt. Additionally, chemo-enzymatic methods and industrial-scale carbonylation processes have been developed for efficient production.

Reaction of Acetyl Chloride-1-13C with Sodium Acetate-1-13C

This classic and accessible method is adapted from the synthesis of unlabeled acetic anhydride. It involves the reaction of Acetyl chloride-1-13C with anhydrous Sodium acetate-1-13C. The core of this reaction is a nucleophilic acyl substitution where the acetate anion attacks the carbonyl carbon of the acetyl chloride.

Chemo-Enzymatic Synthesis

A highly efficient method for producing this compound involves an enzymatic coupling of 13C-labeled acetate precursors. This is followed by a non-enzymatic dehydration to form the anhydride. This approach can achieve high isotopic enrichment and excellent yields.[3]

Rhodium-Catalyzed Carbonylation

On an industrial scale, the Tennessee Eastman process can be adapted for isotopic labeling. This method involves the rhodium-catalyzed carbonylation of methyl acetate-13C to produce the desired labeled acetic anhydride with high conversion rates.[3]

Quantitative Data Summary

The following table summarizes the quantitative data associated with the different synthesis methods for this compound.

| Synthesis Method | Starting Materials | Reported Yield | Isotopic Enrichment/Purity | Reference |

| Acetyl Chloride & Sodium Acetate | Acetyl chloride-1-13C, Sodium acetate-1-13C | ~71% - 83% (unlabeled) | >99% (commercially available) | [4][5] |

| Chemo-Enzymatic Synthesis | 13C-labeled acetate precursors | 85-92% | >90% | [3] |

| Rhodium-Catalyzed Carbonylation | Methyl acetate-13C, Carbon monoxide-13C | 89-94% conversion | High (dependent on starting materials) | [3] |

Experimental Protocols

Synthesis of this compound from Acetyl Chloride-1-13C and Sodium Acetate-1-13C

This protocol is adapted from established methods for the synthesis of unlabeled acetic anhydride and is suitable for laboratory-scale preparation.

Materials:

-

Anhydrous Sodium acetate-1-13C (e.g., 80 g)

-

Acetyl chloride-1-13C (e.g., 60 g, ~55 mL)

-

Ice bath

-

Round-bottom flask (500 mL)

-

Dropping funnel

-

Distillation apparatus

-

Calcium chloride drying tube

Procedure:

-

Preparation: Ensure the Sodium acetate-1-13C is completely anhydrous by heating it in an oven at 200°C for several hours.[4] Place the finely pulverized, anhydrous Sodium acetate-1-13C into a dry 500 mL round-bottom flask.

-

Reaction Setup: Fit the flask with a dropping funnel and place it in an ice bath to cool.

-

Addition of Acetyl Chloride: Slowly add the chilled Acetyl chloride-1-13C dropwise from the dropping funnel to the cooled sodium acetate. The reaction is exothermic, so maintain a slow addition rate to keep the temperature below 60°C.[4]

-

Reaction: After the addition is complete, swirl the flask. The mixture will turn into a liquid slurry.[4]

-

Initial Distillation: Set up for simple distillation. Heat the flask gently to distill the crude this compound. The product will distill over, leaving behind sodium chloride and any excess sodium acetate. Protect the receiving flask from atmospheric moisture with a calcium chloride drying tube.[4]

Purification by Fractional Distillation

The crude product from the synthesis will contain impurities such as unreacted starting materials and acetic acid-1-13C (from any residual moisture). Fractional distillation is employed for purification.

Apparatus:

-

Fractional distillation apparatus with a Vigreux column (e.g., 40 cm)

-

Heating mantle or oil bath

-

Thermometer

-

Collection flasks

Procedure:

-

Setup: Transfer the crude this compound to the distillation flask.

-

Distillation: Heat the flask gently. Collect the fraction that distills at approximately 138-140°C.[3] Discard any lower-boiling fractions, which may contain residual acetyl chloride or acetic acid.

-

Final Product: The collected fraction is purified this compound.

Visualizing the Workflow and Synthesis

The following diagrams illustrate the synthesis pathway and the general experimental workflow.

Caption: Reaction scheme for the synthesis of this compound.

Caption: General experimental workflow for synthesis and purification.

Safety Precautions

Acetic anhydride is a corrosive and flammable liquid that reacts with water. Acetyl chloride is also highly corrosive and reacts violently with water. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. Ensure all glassware is thoroughly dried before use to prevent unwanted side reactions.

This guide provides a comprehensive overview for the synthesis and purification of this compound. For specific applications, further optimization of reaction conditions and purification techniques may be necessary.

References

A Guide to 13C Isotopic Labeling: Principles and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core principles of 13C isotopic labeling, a powerful technique for tracing the metabolic fate of compounds in biological systems. It details the methodologies, data interpretation, and applications, particularly within the context of metabolic research and pharmaceutical development.

Core Principles of 13C Isotopic Labeling

Isotopic labeling is a technique used to track the passage of an isotope through a reaction, metabolic pathway, or cell.[1] The process involves replacing one or more atoms in a molecule of interest with their stable, non-radioactive isotope.[1] For carbon, the heavy isotope 13C is used in place of the much more abundant 12C.

The fundamental principle lies in supplying cells or organisms with a substrate (e.g., glucose, glutamine, or amino acids) enriched with 13C.[2] This labeled substrate is taken up by the cells and incorporated into various metabolic pathways.[2] As the labeled carbons move through glycolysis, the Krebs cycle, and other pathways, they are incorporated into a wide range of downstream metabolites, such as amino acids, lipids, and nucleotides.

Analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are then used to detect and quantify the incorporation of 13C into these metabolites.[1][2][3] Mass spectrometry distinguishes molecules based on their mass-to-charge ratio, and the incorporation of 13C results in a predictable mass shift in the metabolite.[4] This allows researchers to trace the flow of carbon atoms and quantify the activity of metabolic pathways, a practice known as metabolic flux analysis (MFA).[2][3][5]

Experimental Workflow

A typical 13C labeling experiment follows a structured workflow, from experimental design to data analysis. The choice of isotopic tracer is a critical first step and significantly impacts the precision of the estimated metabolic fluxes.[6]

The general workflow involves:

-

Tracer Selection: Choosing a specific 13C-labeled substrate (e.g., [U-13C]-glucose, where all six carbons are labeled, or [1,2-13C]-glucose) based on the metabolic pathways of interest.[2][6]

-

Cell Culture & Labeling: Culturing cells in a specialized medium containing the 13C-labeled tracer for a defined period.[7] The duration can be short for dynamic labeling or extend over several cell divisions to achieve a steady-state labeling pattern.[3][4]

-

Sample Quenching & Extraction: Rapidly halting metabolic activity (quenching) and extracting the intracellular metabolites.[7]

-

Analytical Measurement: Analyzing the extracts using high-resolution mass spectrometry (LC-MS) or NMR to measure the mass isotopologue distributions (MIDs) of metabolites.[8][9]

-

Data Analysis & Flux Calculation: Correcting the raw data for the natural abundance of 13C and using computational models to calculate the metabolic fluxes.[9]

Key Applications in Research and Drug Development

13C isotopic labeling is a versatile tool with broad applications, from fundamental biology to pharmaceutical development.

Metabolic Flux Analysis (MFA)

13C-MFA is considered the gold standard for quantifying intracellular reaction rates (fluxes).[2] By tracking how 13C atoms from a labeled substrate are distributed throughout the metabolic network, MFA provides a detailed map of cellular metabolism.[2] This is invaluable for understanding how disease states, such as cancer, or drug treatments alter metabolic pathways.[5][10] For instance, it can reveal how cancer cells reroute glucose metabolism to support rapid proliferation.

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

SILAC is a powerful metabolic labeling strategy used in quantitative proteomics.[11] In this technique, two populations of cells are grown in culture media that are identical except for one containing "light" (e.g., 12C) and the other "heavy" (e.g., 13C-labeled) essential amino acids, such as arginine and lysine.[12]

After several cell divisions, the heavy amino acids are fully incorporated into the proteome of one cell population.[13] The two cell populations can then be subjected to different experimental conditions (e.g., one treated with a drug). Subsequently, the protein lysates are combined, digested, and analyzed by mass spectrometry.[13] The relative abundance of proteins between the two samples is determined by comparing the signal intensities of the heavy and light peptide pairs.[14] SILAC is highly accurate because it minimizes experimental error by allowing the samples to be mixed at the very beginning of the workflow.[14]

Drug Target Identification and Mechanism of Action

By tracing the metabolic fate of a 13C-labeled drug or nutrient in the presence of a drug, researchers can identify the specific pathways and enzymes that are affected. This can help confirm drug-target engagement and elucidate the downstream metabolic consequences of inhibiting a specific enzyme, providing crucial insights into a drug's mechanism of action.

Quantitative Data Summary

The data derived from 13C labeling experiments are quantitative and information-rich. The primary output is the mass isotopologue distribution (MID), which describes the fractional abundance of each isotopologue for a given metabolite.[4] This data is then used to calculate metabolic fluxes.

Table 1: Example Mass Isotopologue Distribution (MID) for Citrate This table shows hypothetical MID data for citrate from cells grown with [U-13C]-glucose. The distribution reveals how many carbons from glucose have been incorporated into the citrate pool.

| Isotopologue | Fractional Abundance (%) (Control) | Fractional Abundance (%) (Drug-Treated) |

| M+0 | 5.0 | 20.0 |

| M+1 | 2.5 | 10.0 |

| M+2 | 45.0 | 50.0 |

| M+3 | 5.0 | 8.0 |

| M+4 | 30.0 | 10.0 |

| M+5 | 10.0 | 1.5 |

| M+6 | 2.5 | 0.5 |

M+n represents the metabolite with 'n' carbons labeled with 13C.

Table 2: Example Metabolic Flux Data This table shows hypothetical flux rates, calculated from MID data, for key reactions in central carbon metabolism, comparing control cells to drug-treated cells. Fluxes are often normalized to the glucose uptake rate.

| Reaction / Pathway | Relative Flux (Control) | Relative Flux (Drug-Treated) | % Change |

| Glycolysis (Pyruvate Kinase) | 100 | 95 | -5% |

| Pentose Phosphate Pathway | 15 | 35 | +133% |

| PDH (Pyruvate to Acetyl-CoA) | 85 | 40 | -53% |

| Anaplerosis (Pyruvate to OAA) | 10 | 45 | +350% |

Experimental Protocol: 13C-Glucose Tracing in Cultured Cells

This section provides a generalized protocol for a steady-state 13C glucose labeling experiment in adherent mammalian cells.

Objective: To determine the relative contribution of glucose to central carbon metabolism.

Materials:

-

Cell line of interest (e.g., HeLa, A549)

-

Standard cell culture medium (e.g., DMEM)

-

Glucose-free DMEM

-

Dialyzed Fetal Bovine Serum (dFBS)

-

[U-13C6]-glucose

-

Phosphate-buffered saline (PBS)

-

6-well cell culture plates

-

Extraction solvent: 80% methanol, pre-chilled to -80°C[7]

-

Cell scraper[7]

Procedure:

-

Cell Seeding: Seed cells in 6-well plates at a density that will result in ~80% confluency at the time of extraction. Culture under standard conditions (37°C, 5% CO2).

-

Preparation of Labeling Medium: Prepare DMEM by dissolving glucose-free DMEM powder in Milli-Q water. Add necessary supplements and substitute normal glucose with [U-13C6]-glucose at the desired final concentration (e.g., 25 mM). Add 10% dFBS.

-

Adaptation Phase (Optional but recommended): For steady-state analysis, cells should be adapted to the labeling medium for at least 24-48 hours (or several cell doublings) to ensure isotopic equilibrium.

-

Labeling: Aspirate the standard medium from the cells and wash once with PBS. Add the pre-warmed 13C-labeling medium to the wells.

-

Incubation: Incubate the cells for the desired labeling period. For steady-state, this is typically 24 hours or until labeling in key downstream metabolites (like citrate) has plateaued.

-

Metabolite Quenching and Extraction:

-

Cell Harvesting:

-

Sample Processing:

-

Centrifuge the tubes at maximum speed (e.g., >14,000 x g) at 4°C for 10 minutes to pellet cell debris and precipitated protein.

-

Transfer the supernatant, which contains the polar metabolites, to a new tube.

-

Dry the metabolite extract completely using a vacuum concentrator (e.g., SpeedVac).

-

-

Analysis: Resuspend the dried metabolite pellet in a suitable solvent for LC-MS or NMR analysis. Store samples at -80°C until analysis.[7]

References

- 1. Isotopic labeling - Wikipedia [en.wikipedia.org]

- 2. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 3. 13C Metabolic Flux Analysis – Institute of Molecular Systems Biology | ETH Zurich [imsb.ethz.ch]

- 4. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. youtube.com [youtube.com]

- 8. Analyzing Mass Spectrometry Imaging Data of 13C-Labeled Phospholipids in Camelina sativa and Thlaspi arvense (Pennycress) Embryos - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. A Guide to 13C Metabolic Flux Analysis for the Cancer Biologist [isotope.com]

- 11. SILAC - Based Proteomics Analysis - Creative Proteomics [creative-proteomics.com]

- 12. info.gbiosciences.com [info.gbiosciences.com]

- 13. researchgate.net [researchgate.net]

- 14. SILAC: Principles, Workflow & Applications in Proteomics - Creative Proteomics Blog [creative-proteomics.com]

Commercial Suppliers and Technical Guide for Acetic Anhydride-1,1'-13C2

For researchers, scientists, and professionals in drug development, Acetic anhydride-1,1'-13C2 is a critical reagent for introducing a stable isotope label into various molecules. This guide provides an in-depth overview of its commercial availability, technical specifications, and detailed experimental applications. The dual carbon-13 labeling at the carbonyl positions offers a distinct mass shift and unique spectroscopic properties, making it an invaluable tool for quantitative analysis in proteomics, metabolomics, and the synthesis of isotopically labeled standards.

Commercial Availability

Several reputable chemical suppliers offer this compound, often with varying isotopic purity and in different quantities. Below is a summary of offerings from prominent vendors.

| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Isotopic Purity |

| Sigma-Aldrich | Acetic anhydride-1,1′-13C2 | 90980-78-2 | (CH₃¹³CO)₂O | 104.07 | 99 atom % ¹³C |

| Cambridge Isotope Laboratories, Inc. | Acetic anhydride (1,1′-¹³C₂, 99%) | 90980-78-2 | (CH₃¹³CO)₂O | 104.07 | 99% |

| Benchchem | This compound | 90980-78-2 | (CH₃¹³CO)₂O | 104.07 | Not Specified |

| CP Lab Safety | Acetic anhydride-1, 1'-13C2, min 98% (CP), min 99 atom% 13C | 90980-78-2 | (CH₃¹³CO)₂O | 104.07 | min 99 atom% 13C |

Physicochemical Properties

The physical and chemical properties of this compound are largely similar to its unlabeled counterpart, with the key difference being its molecular weight due to the presence of the ¹³C isotopes.

| Property | Value |

| Appearance | Colorless liquid |

| Boiling Point | 138-140 °C[1][2] |

| Melting Point | -73 °C[1][2] |

| Density | ~1.101 g/mL at 25 °C[2] |

| Refractive Index | n20/D 1.39[2] |

Experimental Protocols

This compound is primarily used as an acetylating agent to introduce a stable isotope label onto nucleophilic groups such as amines (-NH₂) and hydroxyls (-OH). This labeling facilitates the quantification and tracking of molecules in complex biological samples using mass spectrometry and NMR spectroscopy.

Protocol 1: Acetylation of Peptides for Mass Spectrometry Analysis

This protocol is adapted for the labeling of primary amines (N-terminus and lysine side chains) in peptides for quantitative proteomics workflows.

Materials:

-

This compound

-

Methanol (MeOH)

-

Ammonium bicarbonate (50 mM, pH ~8)

-

Peptide sample

-

Lyophilizer

Procedure:

-

Prepare the Acetylation Reagent: In a chemical fume hood, mix 20 µL of this compound with 60 µL of methanol. This solution should be prepared fresh before each use.

-

Sample Preparation: Reconstitute the peptide sample (e.g., 1 nmol) in 20 µL of 50 mM ammonium bicarbonate.

-

Acetylation Reaction: Add 50 µL of the freshly prepared acetylation reagent to the 20 µL peptide solution.

-

Incubation: Allow the reaction to proceed for 1 hour at room temperature.

-

Sample Cleanup: Lyophilize the sample to dryness to remove the solvent and excess reagent.

-

Analysis: The resulting ¹³C-labeled peptides are now ready for analysis by mass spectrometry. The acetylated peptides will exhibit a mass shift corresponding to the number of added acetyl groups.

Note: This protocol may also lead to the acetylation of cysteine residues if they are not previously alkylated. The use of methanol can also result in the formation of methyl esters as a side product.

Protocol 2: Combined Metabolic and Chemical (CoMetChem) Labeling for Histone Analysis

This advanced technique combines metabolic labeling with chemical labeling to study the dynamics of histone acetylation.

Materials:

-

Cell culture medium with [U-¹³C]-glucose

-

This compound (or other isotopically labeled variants like ¹³C₄,D₆-acetic anhydride)

-

Histone extraction buffers

-

Protease for digestion (e.g., trypsin)

-

LC-MS/MS system

Procedure:

-

Metabolic Labeling: Culture cells in a medium containing uniformly ¹³C-labeled glucose ([U-¹³C]-Glc). This will lead to the in-vivo incorporation of ¹³C-labeled acetyl groups onto histones from ¹³C-acetyl-CoA.[1]

-

Histone Extraction: Isolate histones from the cell nuclei using established protocols.

-

Chemical Labeling: Chemically acetylate the remaining unmodified lysine residues on the extracted histones using this compound.[1] This step ensures that all lysine residues are acetylated, either through metabolic or chemical means, creating chemically equivalent, fully acetylated histone species.[1]

-

Proteolytic Digestion: Digest the fully acetylated histones into peptides using a protease such as trypsin.

-

LC-MS/MS Analysis: Analyze the resulting peptide mixture by high-resolution mass spectrometry to quantify the relative abundance of metabolically versus chemically introduced acetyl groups, allowing for the determination of site-specific acetylation and deacetylation rates.[1]

Visualizations

Experimental Workflow for Quantitative Proteomics

The following diagram illustrates a typical workflow for using this compound in a quantitative proteomics experiment.

Caption: Workflow for quantitative proteomics using ¹³C-acetic anhydride.

Logical Flow of CoMetChem Labeling

This diagram outlines the logical steps involved in the Combined Metabolic and Chemical (CoMetChem) labeling technique.

Caption: Logical workflow of the CoMetChem labeling strategy.

References

- 1. Combined Metabolic and Chemical (CoMetChem) Labeling Using Stable Isotopes—a Strategy to Reveal Site-Specific Histone Acetylation and Deacetylation Rates by LC–MS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Generation of hyperpolarized substrates by secondary labeling with [1,1-13C] acetic anhydride - PubMed [pubmed.ncbi.nlm.nih.gov]

Acetic anhydride-1,1'-13C2 safety data sheet and handling

An In-depth Technical Guide to the Safe Handling of Acetic Anhydride-1,1'-13C2

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety data and handling protocols for this compound, a crucial reagent in synthetic chemistry and various research and development applications. Given its hazardous nature, a thorough understanding of its properties and adherence to strict safety protocols are imperative for the protection of laboratory personnel and the environment.

Hazard Identification and Classification

This compound is a flammable, corrosive, and toxic substance that requires careful handling in a controlled laboratory environment. Its primary hazards are summarized below.

GHS Classification:

Signal Word: Danger[1][2][5][6]

Hazard Pictograms:

-

GHS02 (Flame): Flammable

-

GHS05 (Corrosion): Corrosive

-

GHS06 (Skull and Crossbones): Toxic

Hazard Statements:

-

H335: May cause respiratory irritation.[6]

Physical and Chemical Properties

While the isotopic labeling of this compound results in a slightly higher molecular weight than its unlabeled counterpart, its physical and chemical properties are generally comparable.

| Property | Value | Reference/Source |

| Molecular Formula | (CH₃¹³CO)₂O | Cambridge Isotope Laboratories, Inc.[5] |

| Molecular Weight | 104.07 g/mol | Cambridge Isotope Laboratories, Inc.[5] |

| Appearance | Clear, colorless liquid | PubChem[8] |

| Odor | Strong, pungent, vinegar-like odor | PubChem[8] |

| Boiling Point | 117.9 °C | PubChem[8] |

| Melting Point | 16.6 °C | PubChem[8] |

| Flash Point | 39 °C (103 °F) Closed Cup | PubChem[8] |

| Density | 1.049 g/cm³ at 25 °C | PubChem[8] |

| Solubility | Miscible with water (reacts), alcohol, and glycerin | PubChem[8] |

Safe Handling and Storage

Adherence to the following procedures is critical to minimize risks associated with this compound.

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.[2][4]

-

Skin Protection: Use chemically resistant gloves (e.g., butyl rubber, Viton®) and a lab coat. Ensure full body coverage to prevent skin contact.[2][4]

-

Respiratory Protection: All handling of this compound must be conducted in a certified chemical fume hood.[2] If there is a risk of inhalation, a full-face respirator with an appropriate organic vapor cartridge is necessary.[1][2]

Engineering Controls

-

Work in a well-ventilated area, preferably in a chemical fume hood with sufficient airflow.[2][6]

-

Emergency eye wash stations and safety showers must be readily accessible in the immediate work area.[4]

-

Use explosion-proof electrical and ventilation equipment.[1][2][6]

Handling Procedures

-

Do not breathe vapors or mist.[2]

-

Keep away from heat, sparks, open flames, and other ignition sources. No smoking.[1][2][6]

-

Ground and bond containers and receiving equipment to prevent static discharge.[1][2][6]

Storage Conditions

-

Store in a cool, dry, and well-ventilated place away from incompatible materials.[1][7]

-

Keep containers tightly sealed to prevent moisture absorption, as it is hygroscopic.[7]

-

Store under an inert gas atmosphere.[7]

Experimental Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound from procurement to disposal.

Caption: Workflow for the safe handling of this compound.

First-Aid Measures

Immediate medical attention is required in case of exposure.

-

Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. Immediately call a poison center or doctor.[2][4]

-

Skin Contact: Immediately remove all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[1][4][6]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[2][6]

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[1][2]

Accidental Release and Fire-Fighting Measures

Accidental Release

-

Evacuate personnel to a safe area.[7]

-

Ventilate the area.

-

Wear appropriate personal protective equipment, including respiratory protection.[7]

-

Contain the spill with an inert absorbent material (e.g., sand, earth). Do not use combustible materials.[6]

-

Collect the absorbed material into a suitable container for disposal.[7]

Fire-Fighting

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[7]

-

Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.

-

Specific Hazards: Flammable liquid and vapor. Vapors may form explosive mixtures with air.[6]

-

Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective clothing.[6][7]

Disposal Considerations

-

Dispose of waste in accordance with local, state, and federal regulations.

-

Do not allow the product to enter drains or waterways.[7]

-

Contaminated packaging should be treated as the product itself.

This technical guide is intended to provide essential safety and handling information for this compound. It is not a substitute for a thorough risk assessment and compliance with all applicable safety regulations. Always consult the most recent Safety Data Sheet from your supplier before use.

References

- 1. jubilantingrevia.com [jubilantingrevia.com]

- 2. media.laballey.com [media.laballey.com]

- 3. dcfinechemicals.com [dcfinechemicals.com]

- 4. fishersci.com [fishersci.com]

- 5. Acetic anhydride (1,1â²-¹³Câ, 99%) | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 6. carlroth.com [carlroth.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. Acetic Acid | CH3COOH | CID 176 - PubChem [pubchem.ncbi.nlm.nih.gov]

Acetic Anhydride-1,1'-13C2: A Technical Guide for Isotopic Labeling in Research and Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Acetic anhydride-1,1'-13C2, a stable isotope-labeled reagent crucial for a range of applications in modern research and drug development. This document details its chemical and physical properties, provides comprehensive experimental protocols for its use in quantitative proteomics and metabolomics, and illustrates a typical experimental workflow.

Core Properties and Specifications

This compound is a specialized chemical reagent where the two carbonyl carbon atoms are replaced with the stable isotope carbon-13 (¹³C). This isotopic enrichment allows for the introduction of a specific mass tag into molecules of interest, facilitating their detection and quantification by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1] The dual labeling at the 1,1' positions provides a distinct mass shift of +2 Daltons for each acetyl group transferred, which is advantageous for precise tracking in mass spectrometry.[1]

| Property | Value |

| Chemical Formula | (CH₃¹³CO)₂O |

| Molecular Weight | 104.07 g/mol |

| CAS Number | 90980-78-2 |

| Isotopic Purity | ≥ 99 atom % ¹³C |

| Chemical Purity | ≥ 98% (CP) |

| Appearance | Colorless liquid |

| Boiling Point | 138-140 °C (lit.) |

| Melting Point | -73 °C (lit.) |

| Density | 1.101 g/mL at 25 °C |

| Refractive Index | n20/D 1.39 (lit.) |

| Storage | Store at room temperature, away from light and moisture.[2] Argon charged. |

Applications in Research and Drug Development

The unique properties of this compound make it an invaluable tool in several key research areas:

-

Quantitative Proteomics: It is used for the chemical labeling of primary amines (the N-terminus of peptides and the ε-amino group of lysine residues) to enable the relative or absolute quantification of proteins in complex mixtures.

-

Metabolomics: This reagent serves as a derivatizing agent to enhance the detectability and chromatographic separation of small molecules, such as amino acids and biogenic amines, in biological samples. The isotopic label also aids in metabolite identification and flux analysis.

-

Drug Metabolism and Pharmacokinetics (DMPK): Labeled compounds are essential for studying the absorption, distribution, metabolism, and excretion (ADME) of drug candidates.[1] this compound can be used to synthesize ¹³C-labeled drug molecules or their metabolites for use as internal standards in pharmacokinetic studies.

-

Post-Translational Modification (PTM) Analysis: It is particularly useful for studying protein acetylation, a key post-translational modification involved in regulating protein function and cellular signaling.

Experimental Protocols

Quantitative Proteomics: Isotopic Labeling of Peptides for Mass Spectrometry Analysis

This protocol outlines the general steps for the ¹³C-acetylation of peptides from a protein digest for quantitative proteomic analysis.

1. Protein Extraction, Reduction, and Alkylation:

-

Begin with a standard protein extraction protocol suitable for your sample type.

-

Quantify the total protein concentration. For a typical analysis, start with 15 µg of protein.

-

Reduce disulfide bonds by adding dithiothreitol (DTT) to a final concentration of 10 mM and incubating for 40 minutes at 56 °C.

-

Alkylate free cysteine residues by adding iodoacetamide (IAA) to a final concentration of 20 mM and incubating for 30 minutes in the dark at room temperature.

-

Quench the excess IAA by adding DTT.

2. Protein Digestion:

-

Perform an in-solution digestion using a protease such as trypsin. A typical enzyme-to-protein ratio is 1:20 to 1:50 (w/w).

-

Incubate overnight at 37 °C.

-

Stop the digestion by acidification, for example, by adding formic acid to a final concentration of 0.5-1%.

3. Peptide Labeling with this compound:

-

Reagent Preparation: Prepare the acetylation reagent by mixing 20 µL of this compound with 60 µL of methanol. Prepare this solution fresh before use.

-

Sample Preparation: Reconstitute the dried peptide digest (e.g., 1 nmol) in 20 µL of a suitable buffer, such as 50 mM ammonium bicarbonate (pH ~8).

-

Labeling Reaction: Add 50 µL of the freshly prepared acetylation reagent to the peptide solution.

-

Incubation: Let the reaction proceed for 1 hour at room temperature.

-

Quenching and Cleanup: Lyophilize the sample to dryness to remove excess reagents. The sample can be further purified using C18 StageTips or a similar solid-phase extraction method.

4. Mass Spectrometry Analysis:

-

Resuspend the labeled peptides in a solvent compatible with your LC-MS system (e.g., 0.1% formic acid in water).

-

Analyze the samples using a high-resolution mass spectrometer.

-

For quantitative analysis, compare the peak intensities of the ¹²C-acetylated (light) and ¹³C-acetylated (heavy) peptide pairs. The mass difference will be a multiple of 2 Da for each acetyl group added.

Metabolite Derivatization for GC-MS or LC-MS Analysis

This protocol provides a general workflow for the derivatization of metabolites containing primary and secondary amine groups.

1. Sample Preparation:

-

Extract metabolites from your biological sample (e.g., plasma, serum, cell lysate) using a suitable solvent system, such as a cold 80% methanol solution.

-

Centrifuge the sample to pellet proteins and other cellular debris.

-

Transfer the supernatant containing the metabolites to a new tube and dry it completely using a speed vacuum concentrator.

2. Derivatization Reaction:

-

Reagent Preparation: Prepare the derivatization reagent. The exact composition may vary depending on the specific class of metabolites being analyzed. A common approach for amines is to use a mixture of this compound and a suitable solvent like pyridine.

-

Reaction: Reconstitute the dried metabolite extract in the derivatization reagent.

-

Incubation: Incubate the mixture at an elevated temperature (e.g., 60-70 °C) for a specific duration (e.g., 30-60 minutes) to ensure complete derivatization.

-

Drying: After the reaction is complete, evaporate the solvent under a stream of nitrogen or using a speed vacuum.

3. Analysis:

-

Reconstitute the derivatized sample in a solvent appropriate for your analytical platform (e.g., ethyl acetate for GC-MS or a water/acetonitrile mixture for LC-MS).

-

Inject the sample into the GC-MS or LC-MS system for analysis. The ¹³C-labeled derivatives will exhibit a characteristic mass shift, aiding in their identification and quantification.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for quantitative proteomics using this compound for isotopic labeling.

Caption: Experimental workflow for quantitative proteomics using stable isotope labeling with this compound.

Safety and Handling

Acetic anhydride is a corrosive and flammable liquid.[3] It is essential to handle this reagent in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Store in a tightly sealed container under an inert atmosphere (e.g., argon) to prevent hydrolysis. Consult the Safety Data Sheet (SDS) for detailed safety information.

References

- 1. This compound | 90980-78-2 | Benchchem [benchchem.com]

- 2. Derivatization with acetic anhydride: applications to the analysis of biogenic amines and psychiatric drugs by gas chromatography and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]

Isotopic Enrichment of Acetic Anhydride-1,1'-13C2: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Acetic anhydride-1,1'-13C2, a stable isotope-labeled reagent crucial for a variety of applications in research and drug development. This document details its synthesis, presents key quantitative data, and offers experimental protocols for its use in cutting-edge analytical techniques.

Introduction

This compound is a specialized chemical compound where the two carbonyl carbon atoms are replaced with the stable isotope carbon-13 (¹³C). This isotopic labeling provides a powerful tool for tracing the acetyl group in various chemical and biological systems using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). Its applications span from mechanistic studies of acetylation reactions to metabolic flux analysis and the characterization of protein post-translational modifications. The dual labeling at the 1 and 1' positions offers distinct advantages, including enhanced NMR sensitivity and the ability to probe reaction mechanisms by analyzing the isotopic distribution in products.[1]

Data Presentation

The following table summarizes the key quantitative data for commercially available this compound. This information is critical for experimental design and data interpretation.

| Property | Value | Source |

| Chemical Formula | (CH₃¹³CO)₂O | Sigma-Aldrich |

| Molecular Weight | 104.07 g/mol | Sigma-Aldrich |

| Isotopic Purity | ≥ 99 atom % ¹³C | Sigma-Aldrich |

| Chemical Purity | ≥ 98% | Eurisotop |

| Appearance | Colorless liquid | --- |

| Boiling Point | 138-140 °C | Sigma-Aldrich |

| Melting Point | -73 °C | Sigma-Aldrich |

| Density | 1.101 g/mL at 25 °C | Sigma-Aldrich |

Synthesis of this compound

The synthesis of this compound is typically achieved in a two-step process starting from doubly ¹³C-labeled acetic acid.

dot

Caption: Synthesis pathway for this compound.

Experimental Protocol: Synthesis

Step 1: Synthesis of Acetyl Chloride-1-¹³C

This procedure should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add Sodium acetate-¹³C.

-

Reagent Addition: Slowly add thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) to the flask. The reaction is exothermic and will produce gas, so the addition should be dropwise and controlled.

-

Reaction: Stir the mixture at room temperature until the gas evolution ceases. The reaction can be gently heated to ensure completion.

-

Purification: The resulting Acetyl chloride-1-¹³C can be purified by fractional distillation.

Step 2: Synthesis of Acetic Anhydride-1,1'-¹³C₂

-

Reaction Setup: In a dry round-bottom flask, suspend Sodium acetate-1-¹³C in an anhydrous aprotic solvent such as diethyl ether or dichloromethane.

-

Reagent Addition: Slowly add the freshly distilled Acetyl chloride-1-¹³C from the previous step to the suspension with vigorous stirring.

-

Reaction: The reaction is typically stirred at room temperature for several hours. The progress can be monitored by techniques such as thin-layer chromatography or gas chromatography.

-

Workup: The reaction mixture is filtered to remove the sodium chloride byproduct.

-

Purification: The solvent is removed from the filtrate under reduced pressure, and the resulting Acetic anhydride-1,1'-¹³C₂ is purified by fractional distillation.

Experimental Applications and Protocols

This compound is a versatile reagent for introducing a ¹³C-labeled acetyl group into a wide range of molecules, including proteins, peptides, and metabolites.

dot

References

A Technical Guide to the Natural Abundance of ¹³C and its Role in Isotopic Labeling

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stable isotope Carbon-13 (¹³C), covering its natural abundance, fundamental properties, and its critical role as a tracer in isotopic labeling studies. We will delve into the applications of ¹³C labeling in metabolic research and drug development, and provide detailed methodologies for the key analytical techniques used to detect and quantify its incorporation.

The Fundamentals of Carbon-13

Carbon, the cornerstone of organic chemistry and life, exists in nature primarily as two stable isotopes: Carbon-12 (¹²C) and Carbon-13 (¹³C).[1] ¹²C is the most abundant, while ¹³C constitutes approximately 1.1% of all natural carbon on Earth.[[“]][3] Unlike the radioactive isotope ¹⁴C, ¹³C is stable and does not decay, making it a safe and invaluable tool for tracing the fate of molecules in biological systems without the risks associated with radioactivity.[4]

The key distinction that makes ¹³C particularly useful in analytical chemistry lies in its nuclear properties. The ¹³C nucleus contains six protons and seven neutrons, giving it a nuclear spin quantum number of 1/2.[1] This non-zero spin allows the nucleus to be studied using nuclear magnetic resonance (NMR) spectroscopy, a powerful technique for elucidating molecular structure and dynamics.[1][5]

Physical and Nuclear Properties

The physical and nuclear properties of carbon isotopes are summarized in the table below. The slight mass difference between ¹²C and ¹³C is the basis for their separation and detection by mass spectrometry, while the unique nuclear spin of ¹³C is exploited in NMR spectroscopy.

| Property | Carbon-12 (¹²C) | Carbon-13 (¹³C) |

| Natural Abundance | ~98.9% | ~1.1%[1][[“]] |

| Atomic Mass (amu) | 12.000000 | 13.003355[6] |

| Protons | 6 | 6[1] |

| Neutrons | 6 | 7[1] |

| Nuclear Spin (I) | 0 | 1/2[1] |

| NMR Active | No | Yes[5] |

| Gyromagnetic Ratio (10⁷ rad T⁻¹ s⁻¹) | 0 | 6.7283[3] |

The Principle of ¹³C Isotopic Labeling

Isotopic labeling is a technique used to track the journey of a molecule through a chemical reaction or a metabolic pathway.[7] In ¹³C labeling, one or more ¹²C atoms in a molecule of interest (a "tracer") are replaced with ¹³C atoms.[8] This "labeled" molecule is then introduced into a biological system, such as a cell culture or a whole organism.[9]

Because stable isotopes like ¹³C are chemically identical to their more common counterparts, the labeled molecule behaves just like the unlabeled version and participates in the same biochemical reactions.[4] By using analytical techniques like mass spectrometry (MS) or NMR spectroscopy, researchers can detect the presence and location of the ¹³C atoms in various metabolites.[7] This allows them to trace the metabolic fate of the initial substrate, quantify the flow of metabolites through different pathways (metabolic flux), and identify how these pathways are altered in disease states or in response to a drug.[8][10][11]

Applications in Research and Drug Development

The ability to trace carbon flow provides unparalleled insights into cellular physiology and pharmacology.

-

Metabolic Research : ¹³C labeling is a cornerstone of metabolic flux analysis (MFA), a technique used to quantify the rates of reactions in a metabolic network.[11][12] By introducing a ¹³C-labeled substrate like glucose or glutamine, researchers can map how carbon is distributed throughout central carbon metabolism, including glycolysis, the pentose phosphate pathway, and the TCA cycle.[10][13] This is crucial for understanding the metabolic reprogramming that occurs in diseases like cancer and diabetes.[8]

-

Drug Development : In pharmacology, ¹³C-labeled compounds are used to study the absorption, distribution, metabolism, and excretion (ADME) of drug candidates.[8] By administering a ¹³C-labeled version of a drug, researchers can track its metabolic breakdown and identify its metabolites.[8][14] This information is vital for optimizing a drug's pharmacokinetic properties, identifying potential toxic liabilities early in the development process, and understanding drug-receptor interactions.[8][]

-

Proteomics : A technique called Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) uses ¹³C-labeled amino acids (e.g., arginine and lysine) to quantify differences in protein abundance between cell populations.[16][17][18] One population is grown in a "light" medium with natural amino acids, while the other is grown in a "heavy" medium containing ¹³C-labeled amino acids.[17] When the samples are combined and analyzed by mass spectrometry, the mass difference allows for the precise relative quantification of thousands of proteins simultaneously.[17][18]

Methodologies for ¹³C Analysis

The two primary analytical methods for detecting ¹³C-labeled compounds are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.[7]

| Feature | Mass Spectrometry (MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |

| Principle of Detection | Measures the mass-to-charge (m/z) ratio of ions.[7] | Detects the nuclear spin properties of ¹³C nuclei in a magnetic field.[7] |

| Information Provided | Provides the overall isotopic enrichment in a molecule (mass isotopomer distribution).[9] | Can determine the specific position of ¹³C atoms within a molecule (positional isotopomers).[9] |

| Sensitivity | Generally higher sensitivity, requiring less sample material. | Lower sensitivity, often requiring higher sample concentrations or isotopic enrichment.[19][20] |

| Sample Preparation | Often requires derivatization to make metabolites volatile for Gas Chromatography-MS (GC-MS).[21] | Non-destructive; requires minimal sample preparation, mainly dissolution in a deuterated solvent.[19] |

| Primary Use Case | High-throughput metabolic flux analysis and proteomics (SILAC).[12][17] | Detailed structural elucidation and determination of positional isotope labeling.[22] |

Visualizing Experimental and Analytical Workflows

The following diagrams illustrate common workflows in ¹³C labeling experiments.

Caption: General workflow of a ¹³C stable isotope labeling experiment.

Caption: Simplified tracing of ¹³C from glucose through glycolysis.

Caption: Workflow for SILAC-based quantitative proteomics.

Experimental Protocols

Protocol: General ¹³C Metabolic Labeling in Cell Culture

This protocol outlines a general procedure for labeling adherent mammalian cells with a ¹³C-tracer and preparing them for metabolomic analysis.

-

Cell Seeding: Plate cells at a density that will result in ~80-90% confluency at the time of harvest. Allow cells to adhere and grow for 24 hours in standard culture medium.

-

Labeling Medium Preparation: Prepare fresh culture medium, replacing the standard carbon source (e.g., glucose) with its ¹³C-labeled counterpart (e.g., [U-¹³C₆]-glucose).

-

Labeling: Aspirate the standard medium from the cells, wash once with pre-warmed phosphate-buffered saline (PBS), and replace it with the prepared ¹³C-labeling medium.

-

Incubation: Return the cells to the incubator and culture for a duration sufficient to approach isotopic steady state. This time varies by cell type and pathway; for central carbon metabolism, it can range from a few hours to over 24 hours.[9]

-

Metabolism Quenching & Metabolite Extraction:

-

Place the culture plates on dry ice to rapidly quench metabolic activity.

-

Aspirate the labeling medium.

-

Add a pre-chilled (-80°C) extraction solvent (e.g., 80:20 methanol:water) to the plate.

-

Scrape the cells in the extraction solvent and transfer the lysate to a microcentrifuge tube.

-

Vortex thoroughly and centrifuge at high speed at 4°C to pellet protein and cell debris.

-

-

Sample Preparation for Analysis:

-

Transfer the supernatant, which contains the extracted metabolites, to a new tube.

-

Dry the metabolite extract completely using a vacuum concentrator.

-

The dried extract is now ready for reconstitution and analysis by either MS or NMR.

-

Protocol: Sample Preparation for ¹³C Analysis by Mass Spectrometry (LC-MS)

This protocol describes the preparation of extracted metabolites for Liquid Chromatography-Mass Spectrometry (LC-MS) analysis.

-

Reconstitution: Reconstitute the dried metabolite extract from the previous protocol in a suitable solvent compatible with the chosen chromatography method (e.g., an appropriate mixture of water and organic solvent like acetonitrile or methanol). The volume should be chosen to achieve the desired sample concentration.

-

Centrifugation: Centrifuge the reconstituted sample at high speed (e.g., >15,000 x g) for 10-15 minutes at 4°C to pellet any insoluble material.

-

Transfer: Carefully transfer the supernatant to an appropriate autosampler vial, ensuring no pellet debris is carried over.

-

LC-MS Analysis: Load the vial into the autosampler of the LC-MS system. The system will inject the sample, separate the metabolites via liquid chromatography, and detect the mass isotopomer distributions using the mass spectrometer.[23][24] Data is typically acquired in full scan mode to capture the entire mass spectrum of eluting compounds.

Protocol: Sample Preparation for ¹³C Analysis by NMR Spectroscopy

This protocol describes the preparation of extracted metabolites for NMR analysis.

-

Reconstitution: Reconstitute the dried metabolite extract in a deuterated solvent (e.g., D₂O) to provide a lock signal for the NMR spectrometer. The volume is typically around 0.5-0.6 mL for a standard 5 mm NMR tube.[20] For ¹³C NMR, sample concentration should be as high as possible to overcome the low natural abundance and sensitivity.[19][20]

-

pH Adjustment: If necessary, adjust the pH of the sample to a desired value using small amounts of NaOD or DCl to ensure consistent chemical shifts.

-

Filtration: To remove any solid particles that can degrade NMR spectral quality, filter the sample into a clean NMR tube.[19] This can be done using a Pasteur pipette with a small, tightly packed plug of glass wool.[19]

-

Addition of Standard: Add a small amount of an internal standard (e.g., DSS or TSP) for chemical shift referencing and, if desired, for quantification.

-

NMR Data Acquisition: Place the NMR tube into the spectrometer's magnet. Acquire a ¹³C NMR spectrum. Due to the low sensitivity of the ¹³C nucleus, this may require a longer acquisition time compared to ¹H NMR.[19]

References

- 1. Carbon-13 - Wikipedia [en.wikipedia.org]

- 2. Carbon-13 Isotope Properties - Consensus Academic Search Engine [consensus.app]

- 3. Carbon-13 - isotopic data and properties [chemlin.org]

- 4. metsol.com [metsol.com]

- 5. google.com [google.com]

- 6. Carbon-13 | C | CID 175670880 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Isotopic labeling - Wikipedia [en.wikipedia.org]

- 8. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 9. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. vanderbilt.edu [vanderbilt.edu]

- 11. 13C metabolic flux analysis. | Semantic Scholar [semanticscholar.org]

- 12. youtube.com [youtube.com]

- 13. biorxiv.org [biorxiv.org]

- 14. nuvisan.com [nuvisan.com]

- 16. stable-isotope-labeling-by-amino-acids-in-cell-culture-for-quantitative-proteomics - Ask this paper | Bohrium [bohrium.com]

- 17. youtube.com [youtube.com]

- 18. m.youtube.com [m.youtube.com]

- 19. NMR Sample Preparation [nmr.chem.umn.edu]

- 20. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 21. youtube.com [youtube.com]

- 22. Frontiers | An overview of methods using 13C for improved compound identification in metabolomics and natural products [frontiersin.org]

- 23. 13C-Stable Isotope Labeling | University of North Texas [research.unt.edu]

- 24. researchgate.net [researchgate.net]

A Technical Guide to Stable Isotope Labeling in Proteomics: Core Principles and Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of stable isotope labeling (SIL) techniques in quantitative proteomics. It details the core principles, experimental workflows, and data analysis considerations for the most prevalent SIL methods: Stable Isotope Labeling by Amino acids in Cell culture (SILAC), Isotope-Coded Affinity Tags (ICAT), Tandem Mass Tags (TMT), and Isobaric Tags for Relative and Absolute Quantitation (iTRAQ). This document is intended to serve as a technical resource for researchers and professionals in the fields of life sciences and drug development who are looking to leverage these powerful techniques for precise protein quantification.

Introduction to Stable Isotope Labeling in Proteomics

Quantitative proteomics aims to determine the relative or absolute abundance of proteins in a sample, providing critical insights into cellular processes, disease mechanisms, and the effects of therapeutic interventions.[1][2] Stable isotope labeling has emerged as a robust and accurate approach for quantitative proteomics, overcoming many of the limitations associated with label-free methods.[3] By incorporating stable, non-radioactive heavy isotopes into proteins or peptides, researchers can differentiate between samples and accurately measure changes in protein expression levels using mass spectrometry (MS).[4][5][6]

The fundamental principle of SIL is to create a mass shift between identical proteins or peptides from different samples. This is achieved by introducing isotopes such as carbon-13 (¹³C), nitrogen-15 (¹⁵N), or deuterium (²H).[5] The mass spectrometer can then distinguish between the 'light' (natural isotope abundance) and 'heavy' (isotope-enriched) forms of a peptide, and the ratio of their signal intensities directly corresponds to the relative abundance of the protein in the original samples.[3] This approach offers high accuracy and precision as samples are combined early in the workflow, minimizing experimental variability.[7]

Stable isotope labeling techniques are broadly categorized into metabolic labeling, where isotopes are incorporated in vivo or in cell culture, and chemical labeling, where isotopes are introduced in vitro through chemical reactions with specific amino acid residues.[6] This guide will delve into the specifics of four widely adopted SIL techniques, each with its unique advantages and applications in proteomics research and drug development.[5][8]

Core Methodologies in Stable Isotope Labeling

Stable Isotope Labeling by Amino acids in Cell culture (SILAC)

SILAC is a metabolic labeling technique where cells are grown in specialized media containing either normal ('light') or heavy isotope-labeled essential amino acids (typically arginine and lysine).[9][10] Over several cell divisions, these heavy amino acids are incorporated into all newly synthesized proteins.[9] This results in two distinct cell populations whose proteomes are chemically identical but differ in mass.

Workflow:

-

Cell Culture and Labeling: Two populations of cells are cultured in parallel. One population is grown in 'light' medium containing standard arginine and lysine, while the other is grown in 'heavy' medium containing, for example, ¹³C₆-arginine and ¹³C₆-lysine. Complete incorporation of the heavy amino acids is crucial and typically requires at least five cell doublings.[9]

-

Sample Treatment and Mixing: The two cell populations can be subjected to different experimental conditions (e.g., drug treatment vs. control). After treatment, the cells are harvested, and equal amounts of protein from the light and heavy populations are mixed.

-

Protein Digestion: The combined protein mixture is digested into peptides, most commonly using trypsin, which cleaves after lysine and arginine residues, ensuring that most peptides will contain a labeled amino acid.[9]

-

Mass Spectrometry and Data Analysis: The peptide mixture is analyzed by LC-MS/MS. The mass spectrometer detects pairs of light and heavy peptides, which are separated by a known mass difference. The ratio of the intensities of these peptide pairs is used to determine the relative abundance of the corresponding protein.[10]

Diagram of SILAC Workflow:

References

- 1. Label-based Proteomics: iTRAQ, TMT, SILAC Explained - MetwareBio [metwarebio.com]

- 2. Quantitative Proteomics | Thermo Fisher Scientific - HK [thermofisher.com]

- 3. Label-free vs Label-based Proteomics - Creative Proteomics [creative-proteomics.com]

- 4. Quantitative analysis of SILAC data sets using spectral counting - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Comparing iTRAQ, TMT and SILAC | Silantes [silantes.com]

- 7. Comparing SILAC- and Stable Isotope Dimethyl-Labeling Approaches for Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Comparison of Protein Quantification Methods: iTRAQ, SILAC, AQUA, and Label-Free Quantification Techniques | MtoZ Biolabs [mtoz-biolabs.com]

- 9. SILAC-Based Quantitative PTM Analysis - Creative Proteomics [creative-proteomics.com]

- 10. Overview of SILAC Technology for Quantitative Proteomics - Creative Proteomics [creative-proteomics.com]

Methodological & Application

Application Notes and Protocols for Protein Acetylation Analysis using Acetic Anhydride-1,1'-13C2

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein acetylation is a critical post-translational modification (PTM) that plays a fundamental role in regulating a myriad of cellular processes, including gene expression, signal transduction, and metabolism.[1][2] The dynamic nature of acetylation, governed by the interplay of histone acetyltransferases (HATs) and histone deacetylases (HDACs), necessitates robust and quantitative methods for its study.[3][4][5] The use of stable isotope-labeled acetic anhydride, specifically Acetic anhydride-1,1'-13C2, in conjunction with mass spectrometry (MS), has emerged as a powerful technique for the accurate identification and quantification of protein acetylation sites.[1][6]

This protocol provides a detailed methodology for the chemical labeling of proteins with this compound for quantitative acetylomics studies. This method allows for the precise differentiation and relative quantification of acetylated peptides from different samples by introducing a specific mass shift.

Principle of the Method

The core principle of this technique lies in the chemical derivatization of free amine groups (the N-terminus of proteins and the ε-amino group of lysine residues) with this compound. This reagent introduces a 13C-labeled acetyl group, resulting in a predictable mass increase in the modified peptides. When comparing two or more samples (e.g., control vs. treated), one can be labeled with the "light" (unlabeled) acetic anhydride and the other with the "heavy" (13C-labeled) version. The relative abundance of the light and heavy isotopic peaks in the mass spectrum for a given peptide provides a quantitative measure of the change in acetylation at a specific site. This compound introduces a mass shift of +2 Daltons for each acetyl group transferred, enabling clear differentiation in the mass spectrometer.[6][7]

Quantitative Data Summary

The use of isotopically labeled acetic anhydride allows for precise quantification of protein acetylation. The following table summarizes the key quantitative parameters associated with the this compound labeling protocol.

| Parameter | Value | Description |

| Isotopic Label | This compound | Reagent used for heavy labeling. |

| Chemical Formula | (CH₃¹³CO)₂O | The carbonyl carbons are ¹³C isotopes.[7] |

| Mass Shift per Acetyl Group | +2 Da | Each ¹³C-acetyl group adds 2 Daltons to the mass of the peptide compared to the unlabeled acetyl group.[6][7] |

| Isotopic Purity | >99 atom % ¹³C | High isotopic purity is crucial for accurate quantification.[7] |

| Labeling Efficiency | >95% | With the described protocol, high labeling efficiency of primary amines can be achieved. |

| Typical Protein Input | 1-20 mg | The amount of protein required can vary depending on the sample complexity and the abundance of acetylated proteins.[8] |

| Quantification Method | Mass Spectrometry (LC-MS/MS) | Analysis of the relative peak intensities of light and heavy isotopic pairs.[1][2] |

Experimental Protocols

This section provides a detailed, step-by-step protocol for the preparation and analysis of protein samples using the this compound labeling method.

Protocol 1: In-solution Protein Acetylation and Digestion

This protocol is suitable for the global analysis of protein acetylation from cell or tissue lysates.

Materials:

-

Urea

-

Ammonium Bicarbonate (NH₄HCO₃)

-

Dithiothreitol (DTT)

-

Iodoacetamide (IAA)

-

Acetic anhydride (for light labeling)

-

This compound (for heavy labeling)

-

Trypsin (sequencing grade)

-

Trifluoroacetic acid (TFA)

-

C18 solid-phase extraction (SPE) cartridges

Procedure:

-

Protein Extraction and Denaturation:

-

Lyse cells or tissues in a buffer containing 8 M urea and 50 mM NH₄HCO₃ to denature proteins and inactivate endogenous proteases and deacetylases.

-

Determine the protein concentration using a standard protein assay (e.g., Bradford or BCA).

-

-

Reduction and Alkylation:

-

Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 37°C for 1 hour.

-

Alkylate free cysteine residues by adding IAA to a final concentration of 25 mM and incubating in the dark at room temperature for 30 minutes.

-

-

Sample Dilution and Labeling:

-

Dilute the protein solution with 50 mM NH₄HCO₃ to reduce the urea concentration to less than 2 M. This is crucial for optimal trypsin activity.

-

For the "light" sample, add a 20-fold molar excess of acetic anhydride. For the "heavy" sample, add a 20-fold molar excess of this compound.

-

Incubate the reactions at room temperature for 1 hour with gentle shaking.

-

-

Trypsin Digestion:

-

Add sequencing grade trypsin to the protein solution at a 1:50 (trypsin:protein) ratio.

-

Incubate overnight at 37°C.

-

-

Sample Cleanup:

-

Stop the digestion by acidifying the sample with TFA to a final pH of <3.

-

Desalt the peptide mixture using C18 SPE cartridges according to the manufacturer's instructions.

-

Elute the peptides and dry them in a vacuum centrifuge.

-

Protocol 2: Mass Spectrometry Analysis

Procedure:

-

Peptide Resuspension and LC-MS/MS:

-

Resuspend the dried peptides in a solution of 0.1% formic acid in water.

-

Analyze the peptide mixture by nano-liquid chromatography coupled to a tandem mass spectrometer (nLC-MS/MS).[8]

-

-

Data Acquisition:

-

Acquire data in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode.[8]

-

For DDA, typically a full MS scan is followed by MS/MS scans of the most abundant precursor ions.

-

-

Data Analysis:

-

Use a database search engine (e.g., MaxQuant, Proteome Discoverer, or similar) to identify peptides and proteins.[9]

-

Specify the variable modifications: acetylation (light) on lysine and protein N-termini, and acetylation (heavy, +2.0067 Da) on lysine and protein N-termini.

-

Quantify the relative abundance of acetylated peptides by comparing the peak intensities of the light and heavy isotopic pairs.

-

Visualizations

Experimental Workflow

Caption: General workflow for quantitative protein acetylation analysis.

Histone Acetylation Signaling Pathway

Caption: Dynamic regulation of histone acetylation and gene expression.

References

- 1. Isotopic Labeling and Quantitative Proteomics of Acetylation on Histones and Beyond | Springer Nature Experiments [experiments.springernature.com]

- 2. Procedure of Quantitative Acetylomics Based on LC-MS/MS | MtoZ Biolabs [mtoz-biolabs.com]

- 3. Protein Acetylation: Histone and Non-Histone Modifications - Creative Proteomics [creative-proteomics.com]

- 4. spandidos-publications.com [spandidos-publications.com]

- 5. Quantitative Acetylomics Uncover Acetylation-Mediated Pathway Changes Following Histone Deacetylase Inhibition in Anaplastic Large Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | 90980-78-2 | Benchchem [benchchem.com]

- 7. Acetic anhydride-1,1 -13C2 13C 99atom 90980-78-2 [sigmaaldrich.com]

- 8. High-Resolution Mass Spectrometry to Identify and Quantify Acetylation Protein Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Benchmarking SILAC Proteomics Workflows and Data Analysis Platforms - PubMed [pubmed.ncbi.nlm.nih.gov]

Quantitative Analysis of Post-Translational Modifications with Acetic Anhydride-1,1'-13C2: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the quantitative analysis of protein post-translational modifications (PTMs), with a primary focus on lysine acetylation, using stable isotope labeling with Acetic anhydride-1,1'-13C2. This chemical labeling strategy enables the accurate determination of PTM stoichiometry, offering critical insights into the regulation of cellular processes and the mechanism of action of therapeutic agents.

Introduction to Quantitative PTM Analysis